molecular formula C22H18BrNO4 B214446 5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B214446
M. Wt: 440.3 g/mol
InChI Key: MFPQEBQSFTXFJA-UHFFFAOYSA-N
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Description

5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a complex organic compound with a unique structure that includes a bromine atom, a furan ring, and an indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the phenylethyl group in 5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one distinguishes it from other similar compounds. This group can influence the compound’s chemical reactivity, biological activity, and overall properties, making it unique and valuable for specific applications .

Properties

Molecular Formula

C22H18BrNO4

Molecular Weight

440.3 g/mol

IUPAC Name

5-bromo-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C22H18BrNO4/c23-16-8-9-18-17(13-16)22(27,14-19(25)20-7-4-12-28-20)21(26)24(18)11-10-15-5-2-1-3-6-15/h1-9,12-13,27H,10-11,14H2

InChI Key

MFPQEBQSFTXFJA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CO4)O

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CC=CO4)O

Origin of Product

United States

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